molecular formula C16H8N2O4 B049389 1,8-Dinitropyrene CAS No. 42397-65-9

1,8-Dinitropyrene

Cat. No.: B049389
CAS No.: 42397-65-9
M. Wt: 292.24 g/mol
InChI Key: BLYXNIHKOMELAP-UHFFFAOYSA-N
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Description

1,8-Dinitropyrene: is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₈N₂O₄ . It is a derivative of pyrene, where two nitro groups are substituted at the 1 and 8 positions of the pyrene ring. This compound is known for its mutagenic and carcinogenic properties and is often studied in the context of environmental pollution and toxicology .

Mechanism of Action

Target of Action

1,8-Dinitropyrene is a genotoxic and mutagenic potential agent . It has been shown to induce nitric oxide synthase activity in rat liver microsomes . The primary targets of this compound are the DNA molecules in cells, where it can cause mutations and changes in the genetic material .

Mode of Action

The mode of action of this compound involves its interaction with DNA molecules. The compound is metabolically activated in the organism, leading to a large change in its electronic potential . This change increases the overall electrostatic energy of the molecule, inducing a high affinity for DNA-adduct formation . This interaction with DNA can lead to mutations and changes in the genetic material .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolic activation of the compound in the organism. This process leads to changes in the electronic potential of the molecule, which in turn affects its interaction with DNA . The downstream effects of these interactions include mutations and changes in the genetic material, which can lead to various health effects .

Pharmacokinetics

It is known that the compound is genotoxic and mutagenic, indicating that it can be absorbed and metabolized by the body to exert its effects . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability are areas of ongoing research.

Result of Action

The result of the action of this compound is the induction of mutations and changes in the genetic material of cells . This can lead to various health effects, including the potential for cancer development. The compound’s genotoxic and mutagenic properties make it a significant concern for human health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is found in diesel exhaust and airborne particulates , indicating that its presence in the environment can result from human activities such as the combustion of fossil fuels. The specific effects of environmental factors on the action of this compound are areas of ongoing research.

Biochemical Analysis

Biochemical Properties

1,8-Dinitropyrene interacts with various biomolecules in the cell. It has been shown to undergo metabolic activation in organisms, leading to the formation of reactive intermediates . These intermediates can form adducts with DNA, leading to mutations . The formation of these adducts involves the interaction of this compound with enzymes such as acetyltransferases and nitroreductases .

Cellular Effects

This compound has significant effects on cellular processes. It has been found to induce DNA damage and a DNA damage response in Hepa1c1c cells . This damage can lead to mutations and potentially contribute to carcinogenesis. The compound’s effects on gene expression and cellular metabolism are likely related to its interactions with DNA and other cellular biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, forming adducts . The formation of these adducts is facilitated by the high-energy electrons of this compound, which favor nitrenium activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, its mutagenic activity in Salmonella typhimurium was found to decrease at higher concentrations, possibly due to a decrease in the cells’ ability to convert this compound to its mutagenic forms .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. For instance, this compound has been found to induce tumors in rats at certain doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as acetyltransferases and nitroreductases to form reactive intermediates . These intermediates can then interact with other molecules in the cell, leading to various effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dinitropyrene can be synthesized through the nitration of pyrene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 1 and 8 positions .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is primarily produced for research purposes.

Chemical Reactions Analysis

Types of Reactions: 1,8-Dinitropyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

1,8-Dinitropyrene is extensively studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of chemical-induced carcinogenesis and to evaluate the mutagenic potential of environmental pollutants. The compound is also used in studies related to DNA damage and repair mechanisms .

Comparison with Similar Compounds

  • 1,3-Dinitropyrene
  • 1,6-Dinitropyrene
  • 1-Nitropyrene

Comparison: 1,8-Dinitropyrene is unique in its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dinitropyrene isomers, this compound has distinct mutagenic properties and is often used as a model compound in toxicological studies .

Properties

IUPAC Name

1,8-dinitropyrene
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InChI

InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H
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InChI Key

BLYXNIHKOMELAP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2073514
Record name 1,8-Dinitropyrene
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Molecular Weight

292.24 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 1,8-Dinitropyrene
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Color/Form

Light brown needles recrystalized from benzene and methanol, Yellow, fluffy, crystalline solid

CAS No.

42397-65-9
Record name 1,8-Dinitropyrene
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Record name 1,8-Dinitropyrene
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Record name 1,8-DINITROPYRENE
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Melting Point

>300 °C
Record name 1,8-Dinitropyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,8-DNP interact with DNA and what are the downstream consequences?

A1: 1,8-DNP itself does not directly bind to DNA. It requires metabolic activation, primarily through nitroreduction, to form reactive intermediates that can covalently bind to DNA. The major DNA adduct formed is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene, primarily at the C8 position of guanine. This adduct formation can lead to mutations, such as frameshift mutations, particularly in repetitive DNA sequences like CpG islands. These genetic alterations contribute to 1,8-DNP's mutagenic and carcinogenic potential.

Q2: Which enzymes are involved in the metabolic activation of 1,8-DNP?

A2: Multiple enzymes contribute to 1,8-DNP activation. Key players include: * Nitroreductases: These enzymes catalyze the reduction of nitro groups to nitroso and hydroxylamino intermediates, crucial for DNA adduct formation. Examples include bacterial nitroreductases and mammalian enzymes like xanthine oxidase and NAD(P)H-cytochrome P450 reductase. * O-Acetyltransferases: These enzymes, particularly in bacteria, can further activate reduced 1,8-DNP intermediates, increasing their mutagenicity. * Cytochrome P450 Enzymes: While primarily involved in detoxification, some P450 enzymes contribute to 1,8-DNP activation, potentially through ring oxidation pathways.

Q3: How does the metabolic activation of 1,8-DNP differ in various tissues and species?

A3: The extent and pathways of 1,8-DNP metabolism vary:

* **Species Differences:** Studies comparing 1,8-DNP metabolism in humans, rats, and monkeys have shown differences in the specific enzymes involved and the rates of metabolite formation. [<sup>[20]</sup>](https://www.semanticscholar.org/paper/a8349778aeafa6a66a31960252f62a07fbeacbf5) These variations can influence species-specific susceptibility to 1,8-DNP-induced toxicity.* **Tissue Specificity:** Different organs exhibit varying levels of enzymes involved in 1,8-DNP metabolism. For instance, the liver and intestines are major sites of nitroreduction, while the bladder shows significant DNA adduct formation. [<sup>[13, 20]</sup>](https://www.semanticscholar.org/paper/4729377f9a179deea548307bf48bd31bd394350c, https://www.semanticscholar.org/paper/a8349778aeafa6a66a31960252f62a07fbeacbf5) * **Interindividual Variability:** Genetic polymorphisms in metabolizing enzymes, like  N-acetyltransferases, can contribute to different sensitivities to 1,8-DNP among individuals. [<sup>[13]</sup>](https://www.semanticscholar.org/paper/4729377f9a179deea548307bf48bd31bd394350c)

Q4: Does 1,8-DNP induce oxidative stress, and if so, how does it contribute to its toxicity?

A4: Yes, studies have demonstrated that 1,8-DNP can induce oxidative DNA damage, independent of direct DNA adduct formation. The proposed mechanism involves the enzymatic reduction of 1,8-DNP to nitroso intermediates (e.g., 1-nitro-8-nitrosopyrene), which can undergo redox cycling, generating reactive oxygen species (ROS) like superoxide radicals and hydrogen peroxide. These ROS can damage DNA, proteins, and lipids, further contributing to 1,8-DNP's genotoxicity and carcinogenicity.

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